2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact. These methods aim to make the production process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 2-Methoxyphenol derivatives
Uniqueness
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQATGGKKNUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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